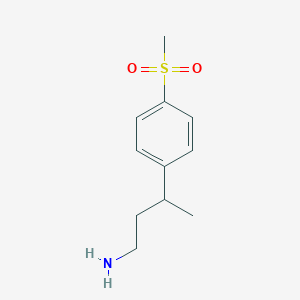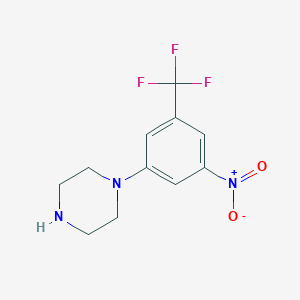
(3-Nitro-5-(trifluoromethyl)phenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Nitro-5-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a nitro group at the 3-position and a trifluoromethyl group at the 5-position on the phenyl ring, along with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-5-(trifluoromethyl)phenyl)piperazine typically involves the nitration of a trifluoromethyl-substituted phenylpiperazine. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 1-(3-(trifluoromethyl)phenyl)piperazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Nitro-5-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Reduction: (3-Amino-5-(trifluoromethyl)phenyl)piperazine.
Substitution: Various substituted phenylpiperazines depending on the nucleophile used.
Scientific Research Applications
(3-Nitro-5-(trifluoromethyl)phenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Nitro-5-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Trifluoromethylphenyl)piperazine: Lacks the nitro group, resulting in different chemical and biological properties.
(3-Nitrophenyl)piperazine: Lacks the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
(3-Nitro-5-(trifluoromethyl)phenyl)piperazine is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct electronic and steric effects.
Properties
Molecular Formula |
C11H12F3N3O2 |
|---|---|
Molecular Weight |
275.23 g/mol |
IUPAC Name |
1-[3-nitro-5-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)8-5-9(7-10(6-8)17(18)19)16-3-1-15-2-4-16/h5-7,15H,1-4H2 |
InChI Key |
CIAWNQYMJIJLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


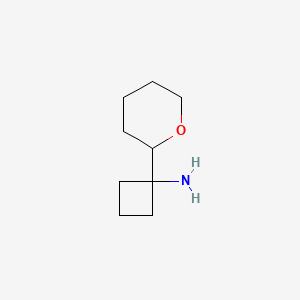
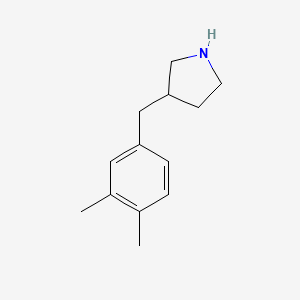
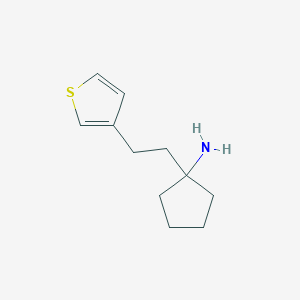


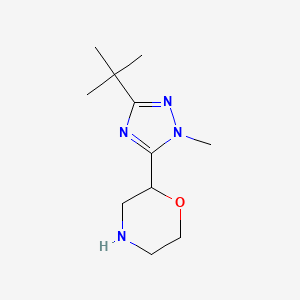
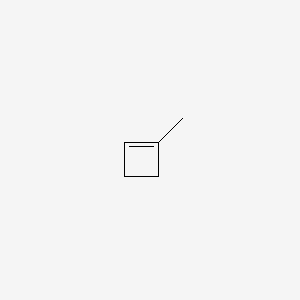
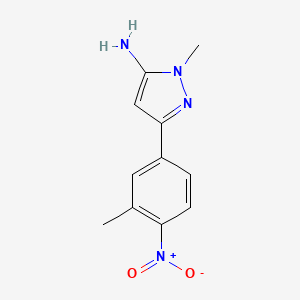

![N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride](/img/structure/B15310701.png)

![{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid](/img/structure/B15310710.png)

